Cas no 2649072-17-1 (2-{3-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid)

2649072-17-1 structure
Nome del prodotto:2-{3-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid
2-{3-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{3-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid
- 2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
- 2649072-17-1
- 2649067-38-7
- 2-{3-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
- 2172267-03-5
- EN300-1559399
- 2-{3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid
- EN300-1559401
- EN300-1559400
-
- Inchi: 1S/C26H28N2O5/c29-24(30)11-15-9-17(10-15)27-25(31)16-12-18(13-16)28-26(32)33-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,15-18,23H,9-14H2,(H,27,31)(H,28,32)(H,29,30)
- Chiave InChI: NKTWOEMEXCLSPM-UHFFFAOYSA-N
- Sorrisi: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CC(CC(=O)O)C1
Proprietà calcolate
- Massa esatta: 448.19982200g/mol
- Massa monoisotopica: 448.19982200g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 8
- Complessità: 723
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 105Ų
2-{3-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1559401-0.05g |
2-{3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid |
2649072-17-1 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1559401-10.0g |
2-{3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid |
2649072-17-1 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1559401-0.1g |
2-{3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid |
2649072-17-1 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1559401-1.0g |
2-{3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid |
2649072-17-1 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1559401-500mg |
2-{3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid |
2649072-17-1 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1559401-1000mg |
2-{3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid |
2649072-17-1 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1559401-10000mg |
2-{3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid |
2649072-17-1 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1559401-250mg |
2-{3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid |
2649072-17-1 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1559401-0.25g |
2-{3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid |
2649072-17-1 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1559401-2.5g |
2-{3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclobutyl}acetic acid |
2649072-17-1 | 2.5g |
$6602.0 | 2023-07-10 |
2-{3-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid Letteratura correlata
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
2649072-17-1 (2-{3-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclobutyl}acetic acid) Prodotti correlati
- 2138098-01-6(6-chloro-8-methyl-2H-1,3dioxolo4,5-gquinoline)
- 2680866-74-2(2-(chloromethyl)-4-acetamido-6-methylfuro2,3-dpyrimidine-5-carboxylic acid)
- 1019098-75-9(2,4,5-trimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide)
- 2034249-30-2(2-(3,4-dimethoxyphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone)
- 1592714-28-7(2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile)
- 2228627-03-8(1-(6-methoxy-1,3-dioxaindan-5-yl)methyl-N-methylcyclopropan-1-amine)
- 2227712-32-3(rac-(1R,3R)-3-2-fluoro-3-(trifluoromethyl)phenyl-2,2-dimethylcyclopropylmethanamine)
- 2034553-06-3(2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide)
- 54747-64-7(4-(Chloromethyl)-2-(thiophen-3-yl)-1,3-thiazole Hydrochloride)
- 2171302-31-9(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-(propan-2-yl)butanoic acid)
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
